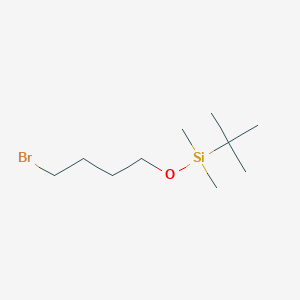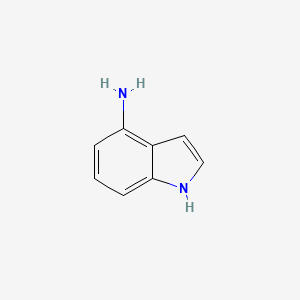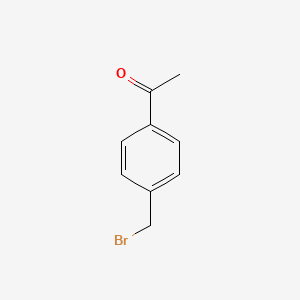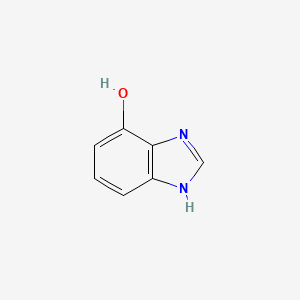
2-(Benzyloxy)-5-chlorobenzaldehyde
Overview
Description
2-(Benzyloxy)-5-chlorobenzaldehyde, also known as 2-chlorobenzyloxybenzaldehyde, is an organic compound with the molecular formula C12H10ClO2. It is a colorless solid that is used as a precursor to various pharmaceuticals, dyes, and other organic compounds. This compound is also used as a reagent in organic synthesis and in the preparation of organic compounds.
Scientific Research Applications
Molecular Structure Studies
2-Chlorobenzaldehyde, closely related to 2-(Benzyloxy)-5-chlorobenzaldehyde, has been studied for its molecular structure using gas-phase electron diffraction. This research provides insights into the geometric and electronic structure of such compounds, which are crucial for understanding their reactivity and properties (Schāfer, Samdal, & Hedberg, 1976).
Anticancer Activity
A series of benzyloxybenzaldehyde derivatives, including this compound, have been synthesized and tested against HL-60 cell lines for anticancer activity. These compounds have shown significant activity, contributing to the development of new anticancer agents (Lin et al., 2005).
Chemical Synthesis Applications
This compound and related compounds are used in various chemical syntheses. For example, they have been utilized in the synthesis of 1-hydroxy-1,2,3-triazoles (Uhlmann et al., 1997), and in the preparation of pyridinium salts for benzylation of alcohols (Poon & Dudley, 2006).
Anti-Tubercular Applications
Derivatives of this compound have been synthesized and evaluated for their anti-tubercular activity. These compounds have shown promising activity against Mycobacterium tuberculosis, offering potential in tuberculosis treatment (Nimbalkar et al., 2018).
Enzyme Catalysis
This compound has been used in studies involving enzyme catalysis, particularly in asymmetric C–C-bond formation using benzaldehyde lyase (Kühl et al., 2007).
Drug Synthesis and Modification
Compounds related to this compound have been utilized in the synthesis and modification of various drugs. For example, in the synthesis of new hydroxy-2-styrylchromones, a class of compounds with potential pharmacological properties (Santos, Silva, & Cavaleiro, 2003).
Nuclear Medicine
Derivatives of this compound have been investigated in the context of nuclear medicine, particularly in myocardial perfusion imaging with PET (Mou et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
Research into therapeutic peptides, which are a unique class of pharmaceutical agents composed of a series of well-ordered amino acids, has become one of the hottest topics in pharmaceutical research . The development of peptide drugs has thus become one of the hottest topics in pharmaceutical research .
Properties
IUPAC Name |
5-chloro-2-phenylmethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c15-13-6-7-14(12(8-13)9-16)17-10-11-4-2-1-3-5-11/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKVVPQTUCJPTNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40358375 | |
| Record name | 2-(benzyloxy)-5-chlorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40358375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38544-16-0 | |
| Record name | 2-(benzyloxy)-5-chlorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40358375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 2-(benzyloxy)-5-chlorobenzaldehyde relate to its anticancer activity?
A1: The study explores the structure-activity relationship (SAR) of several benzyloxybenzaldehyde derivatives, including this compound. Although specific conclusions regarding the role of the chlorine atom in the 5-position are not drawn, the research demonstrates that modifications to the benzyloxy moiety significantly influence the anticancer potency. [] For instance, the presence of a methoxy group at the meta position of the benzyl ring, as in 2-[(3-methoxybenzyl)oxy]benzaldehyde, resulted in enhanced activity compared to this compound. [] This suggests that substitutions on the benzyl ring can be further explored to optimize the anticancer activity of this class of compounds.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-[(6-Chloropyridazin-3-yl)amino]ethanol](/img/structure/B1269808.png)








